molecular formula C8H5Br2FO2 B3043181 Methyl 2,4-dibromo-6-fluorobenzoate CAS No. 773134-10-4

Methyl 2,4-dibromo-6-fluorobenzoate

Cat. No.: B3043181
CAS No.: 773134-10-4
M. Wt: 311.93 g/mol
InChI Key: GHONLOKYDAMFEB-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromo-6-fluorobenzoate is a chemical compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-dibromo-6-fluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of benzoic acid derivatives. One common method involves the bromination of methyl 2-fluorobenzoate using bromine in the presence of a catalyst, followed by esterification to form the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and maintain safety standards .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzoates, such as amino or thiol derivatives.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2,4-dibromo-6-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2,4-dibromo-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In chemical reactions, the compound’s bromine and fluorine atoms play a crucial role in its reactivity and selectivity . The pathways involved typically include nucleophilic substitution and oxidative processes .

Comparison with Similar Compounds

    Methyl 2-fluorobenzoate: This compound is similar in structure but lacks the bromine atoms, making it less reactive in substitution reactions.

    Methyl 2,4-dibromobenzoate:

Uniqueness: Methyl 2,4-dibromo-6-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile reagent in various scientific applications .

Properties

IUPAC Name

methyl 2,4-dibromo-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONLOKYDAMFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292221
Record name Methyl 2,4-dibromo-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-10-4
Record name Methyl 2,4-dibromo-6-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dibromo-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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